molecular formula C17H18N6O3S B12160066 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide

3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12160066
M. Wt: 386.4 g/mol
InChI Key: JQNWBHQYSYITGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the tetrazole ring and the sulfonamide group. Common reagents might include amines, sulfonyl chlorides, and azides, with reaction conditions involving catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamides, sulfonamides, and tetrazoles, such as:

  • 3,4-Dimethylbenzamide
  • N-(4-Sulfamoylbenzyl)benzamide
  • 2-(1H-Tetrazol-1-yl)benzamide

Uniqueness

The uniqueness of 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H18N6O3S/c1-11-3-8-15(16(12(11)2)23-10-20-21-22-23)17(24)19-9-13-4-6-14(7-5-13)27(18,25)26/h3-8,10H,9H2,1-2H3,(H,19,24)(H2,18,25,26)

InChI Key

JQNWBHQYSYITGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.